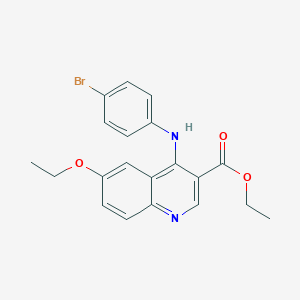
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the inhibition of topoisomerase II activity. This leads to the accumulation of DNA double-strand breaks, which in turn triggers the activation of cell cycle checkpoints and apoptosis. Additionally, it has been proposed that the compound may also act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity both in vitro and in vivo. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is its potent anticancer activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the compound has several limitations for lab experiments. For example, it has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, it has low stability under acidic conditions, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as material science and biochemistry. Finally, the compound could be further optimized to improve its solubility and stability, making it more suitable for use in various lab experiments.
Synthesemethoden
The synthesis of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the reaction of 4-bromoaniline, ethyl 6-ethoxyquinoline-3-carboxylate, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by the purification of the crude product through column chromatography. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C20H19BrN2O3 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
PJPTUKUNHOXFFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
